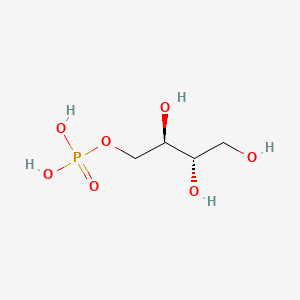

D-Erythritol 4-phosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-erythritol 4-phosphate is a tetritol phosphate consisting of D-erythritol having the phosphate at the 4-position. It is an alditol 4-phosphate and a tetritol phosphate. It derives from an erythritol. It is a conjugate acid of a this compound(2-).

科学的研究の応用

Biochemical Pathways and Metabolism

D-Erythritol 4-phosphate plays a crucial role in the MEP pathway, which is responsible for synthesizing isoprenoid precursors such as isopentenyl diphosphate and dimethylallyl diphosphate. These precursors are essential for the production of various biologically active compounds, including terpenes and steroids.

Role in Pathogen Metabolism

Research indicates that pathogens like Brucella utilize this compound for growth and pathogenicity. This compound is metabolized through a series of enzymatic reactions that convert erythritol into D-erythrose-4-phosphate, feeding into the pentose phosphate pathway. This unique metabolic adaptation allows Brucella to thrive in host tissues, making this compound a potential target for antimicrobial drug development .

Pharmaceutical Applications

The MEP pathway's distinct presence in bacteria and plants (as opposed to mammals) makes it an attractive target for developing new antibiotics and herbicides. Enzymes involved in this pathway can be inhibited to disrupt the growth of pathogenic organisms.

Drug Development

Several studies have focused on identifying inhibitors of MEP pathway enzymes as potential therapeutic agents against various infections. For instance, inhibitors targeting enzymes like IspD (2-C-methyl-D-erythritol-4-phosphate cytidyltransferase) have shown promise in disrupting bacterial growth .

Case Study: Inhibitor Discovery

A notable study explored the structural and functional aspects of IspD, revealing insights into its mechanism and potential as a drug target. The findings suggest that specific inhibitors could effectively block the MEP pathway in pathogens .

Agricultural Applications

This compound's role in plant metabolism also has implications for agriculture, particularly in enhancing crop resistance to pests and diseases.

Herbicide Development

Given its essential role in the biosynthesis of isoprenoids, compounds that inhibit the MEP pathway can be developed into herbicides that selectively target weed species without affecting crops . Research has demonstrated that targeting this pathway can lead to effective herbicide formulations that minimize environmental impact.

Enhancing Crop Traits

Genetic engineering approaches are being explored to enhance the expression of genes involved in the MEP pathway within crops. This could potentially increase the production of beneficial secondary metabolites, improving plant resilience against biotic and abiotic stresses .

Metabolic Engineering

The application of this compound extends into metabolic engineering, where it serves as a precursor for synthesizing valuable compounds through recombinant DNA technology.

Case Study: Isoprenoid Production

A study demonstrated the successful establishment of a recombinant MEP pathway in Escherichia coli, leading to the production of protoilludene at a yield of 10.4 mg/L after 48 hours . This highlights the potential for using this compound as a building block for producing high-value isoprenoids through microbial fermentation.

Research Opportunities

Future research could focus on:

- Developing more efficient inhibitors targeting the MEP pathway for therapeutic use.

- Exploring genetic modifications to enhance crop traits via this compound metabolism.

- Investigating additional pathways involving this compound to discover novel applications in biotechnology.

特性

CAS番号 |

7183-41-7 |

|---|---|

分子式 |

C4H11O7P |

分子量 |

202.1 g/mol |

IUPAC名 |

[(2R,3S)-2,3,4-trihydroxybutyl] dihydrogen phosphate |

InChI |

InChI=1S/C4H11O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3-7H,1-2H2,(H2,8,9,10)/t3-,4+/m0/s1 |

InChIキー |

QRDCEYBRRFPBMZ-IUYQGCFVSA-N |

SMILES |

C(C(C(COP(=O)(O)O)O)O)O |

異性体SMILES |

C([C@@H]([C@@H](COP(=O)(O)O)O)O)O |

正規SMILES |

C(C(C(COP(=O)(O)O)O)O)O |

同義語 |

erythritol 4-phosphate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。